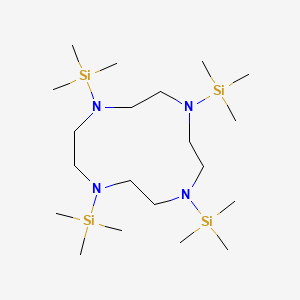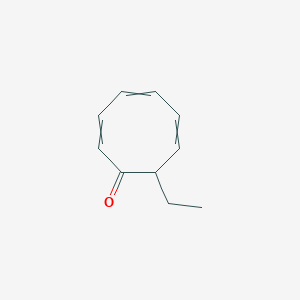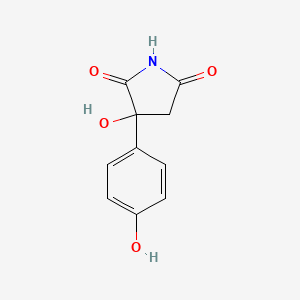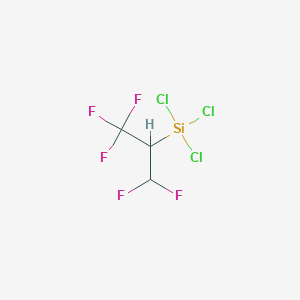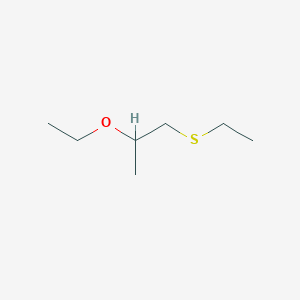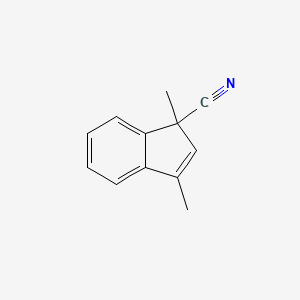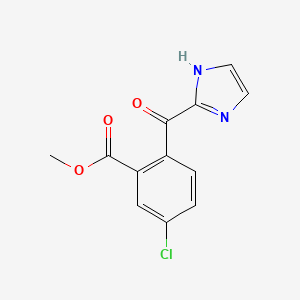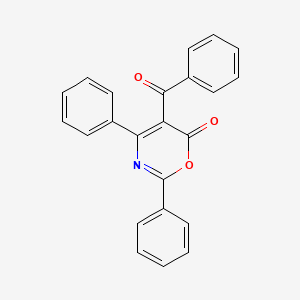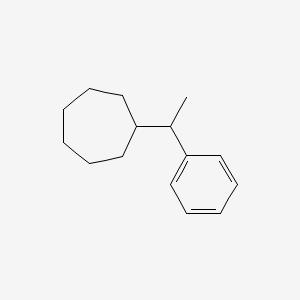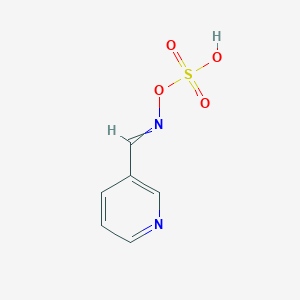![molecular formula C16H13N3O5S B14543703 2-{[(3-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate CAS No. 62204-57-3](/img/structure/B14543703.png)
2-{[(3-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 3-nitrophenyl isothiocyanate, which is then reacted with an amine to form the corresponding thiourea derivative. This intermediate is subsequently reacted with phenyl acetate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
2-{[(3-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups into target molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(3-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate
- 2-{[(2-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate
- 2-{[(3-Nitrophenyl)carbamothioyl]carbamoyl}benzyl acetate
Uniqueness
2-{[(3-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate is unique due to its specific functional groups and structural arrangement, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
62204-57-3 |
|---|---|
Molecular Formula |
C16H13N3O5S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
[2-[(3-nitrophenyl)carbamothioylcarbamoyl]phenyl] acetate |
InChI |
InChI=1S/C16H13N3O5S/c1-10(20)24-14-8-3-2-7-13(14)15(21)18-16(25)17-11-5-4-6-12(9-11)19(22)23/h2-9H,1H3,(H2,17,18,21,25) |
InChI Key |
LCKHEJOIUNQWCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


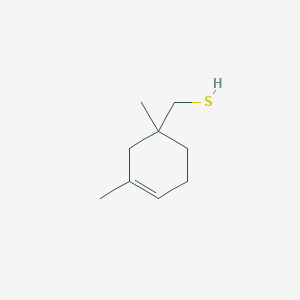
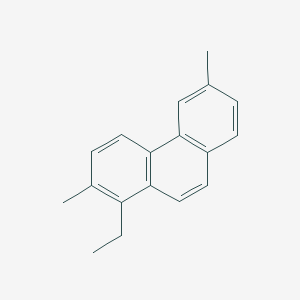
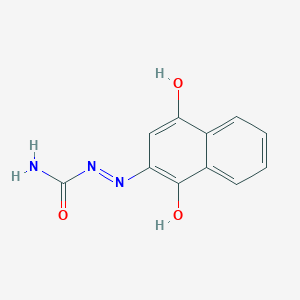
![1-Methyl-4-[(pent-3-yn-2-yl)sulfanyl]benzene](/img/structure/B14543649.png)
